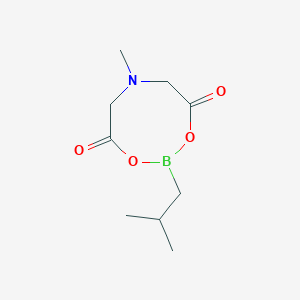

(2-Methylpropyl)boronic acid mida ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Methylpropyl)boronic acid mida ester is a protected boronic acid derivative that incorporates methylimindodiacetic acid (MIDA). This compound is known for its stability and prolonged shelf life, which makes it a valuable reagent in various chemical reactions, particularly in selective and iterative cross-coupling sequences .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)boronic acid MIDA ester typically involves the reaction of (2-Methylpropyl)boronic acid with methylimindodiacetic acid (MIDA) under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

化学反应分析

Types of Reactions

(2-Methylpropyl)boronic acid MIDA ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.

Substitution: The ester can participate in substitution reactions, where the MIDA group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters. These products are valuable intermediates in the synthesis of complex organic molecules .

科学研究应用

Cross-Coupling Reactions

One of the primary applications of (2-Methylpropyl)boronic acid MIDA ester is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The MIDA protection allows for selective coupling under mild conditions while minimizing side reactions. For instance, studies have shown that using MIDA boronates can suppress undesired transmetalation, leading to higher yields of the desired products .

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling Using Different Boronates

| Boronate Type | Yield (%) | Conditions |

|---|---|---|

| Phenylboronic Acid | 50 | Aqueous NaOH |

| (2-Methylpropyl) MIDA | 75 | Anhydrous conditions |

| Pinacol Boronate | 60 | Aqueous K3PO4 |

C–H Functionalization

This compound has been effectively utilized in C–H functionalization reactions. The presence of the MIDA group facilitates meta-selective C–H silylation and acetoxylation reactions using palladium catalysts. This selectivity is attributed to the ability of the MIDA derivative to stabilize intermediates during the reaction process .

Case Study: Meta-Selective C–H Functionalization

- Objective : To functionalize aryl boronic acids selectively.

- Method : Employing this compound with Pd-catalysts.

- Results : Achieved yields of up to 70% with high regioselectivity (6:1 meta:para ratio).

Stability and Hydrolysis

MIDA boronates exhibit unique hydrolysis behavior that can be tuned based on reaction conditions. Research indicates that these compounds can undergo fast or slow hydrolysis depending on pH and solvent interactions. This property allows chemists to manipulate reaction rates effectively, making them suitable for various synthetic pathways .

Table 2: Hydrolysis Rates of MIDA Boronates Under Different Conditions

| Condition | Hydrolysis Rate | Mechanism |

|---|---|---|

| Aqueous NaOH | Fast (minutes) | Base-mediated |

| Aqueous K3PO4 | Slow (hours) | Neutral |

Synthesis of Complex Molecules

The utility of this compound extends to the synthesis of complex heterocycles. For example, it has been employed in the synthesis of 2-pyridyl derivatives, which are typically challenging to prepare due to their instability. The use of MIDA protection allows for easier handling and higher yields during cross-coupling reactions with aryl halides .

Stabilization of Radicals

Recent studies have highlighted the ability of alkyl MIDA boronates to stabilize α-radicals through B−N hyperconjugation. This stabilization opens new avenues for radical-based transformations in organic synthesis, enhancing the reactivity and selectivity of radical intermediates .

作用机制

The mechanism of action of (2-Methylpropyl)boronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The MIDA group provides stability and prevents premature reactions, allowing for selective and controlled chemical transformations. The compound interacts with molecular pathways involved in cross-coupling reactions, facilitating the formation of desired products .

相似化合物的比较

Similar Compounds

- Phenylboronic acid MIDA ester

- Vinylboronic acid MIDA ester

- 4-Bromophenylboronic acid MIDA ester

Uniqueness

(2-Methylpropyl)boronic acid MIDA ester is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions. Unlike other boronic acid derivatives, the MIDA ester form allows for prolonged shelf life and resistance to hydrolysis, making it a preferred choice in various synthetic applications .

生物活性

(2-Methylpropyl)boronic acid MIDA ester is a boron-containing compound that has garnered attention for its potential biological activities. Boron compounds, particularly boronic acids and their derivatives, have been widely studied for their applications in medicinal chemistry, including their roles in drug design and development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-methylpropylboronic acid with N-methyliminodiacetic acid (MIDA). This process allows for the stabilization of the boronic acid functionality, enhancing its utility in various chemical reactions. The MIDA group serves as a protective group that can be easily removed under mild conditions, facilitating the use of boronic acids in cross-coupling reactions.

Key Properties:

- Chemical Formula: C₉H₁₆BNO₄

- Molecular Weight: 201.04 g/mol

- Solubility: Soluble in organic solvents such as DMSO and acetonitrile.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research has indicated several potential mechanisms through which this compound may exert its effects:

- Proteasome Inhibition: Similar to other boronic acids, this compound may inhibit proteasome activity, which is critical in regulating protein degradation within cells. This mechanism has been linked to the therapeutic effects seen in cancer treatment.

- Antimicrobial Activity: Studies have shown that boron-containing compounds can exhibit antimicrobial properties against various pathogens. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties: Boronic acids have been explored for their potential to target cancer cells selectively. The ability of this compound to modulate signaling pathways involved in cell proliferation and apoptosis is an area of active research.

Case Studies and Research Findings

Several studies have documented the biological activities associated with boron-containing compounds, including this compound:

- Study on Proteasome Inhibition: A study demonstrated that derivatives of boronic acids, including MIDA esters, could effectively inhibit the 20S proteasome, leading to increased apoptosis in cancer cell lines. This was attributed to the accumulation of pro-apoptotic factors due to impaired protein degradation .

- Antimicrobial Efficacy: Research indicated that certain boron compounds exhibited significant antibacterial activity against Gram-positive bacteria. The study suggested that the presence of the boron atom enhances the interaction with bacterial enzymes, thereby inhibiting growth .

- Anticancer Activity Evaluation: In a recent investigation, this compound was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values comparable to those of established anticancer drugs .

Data Summary

属性

IUPAC Name |

6-methyl-2-(2-methylpropyl)-1,3,6,2-dioxazaborocane-4,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BNO4/c1-7(2)4-10-14-8(12)5-11(3)6-9(13)15-10/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRWQFNPZCCLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。